molecular formula C12H9IN4 B11792682 2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine

2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B11792682
M. Wt: 336.13 g/mol
InChI Key: AXYGPYJMCQCQRZ-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine typically involves the reaction of 3-iodoaniline with benzotriazole under specific conditions. One common method includes the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is part of click chemistry . This reaction is known for its high efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways. This compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H9IN4

Molecular Weight

336.13 g/mol

IUPAC Name

2-(3-iodophenyl)benzotriazol-5-amine

InChI

InChI=1S/C12H9IN4/c13-8-2-1-3-10(6-8)17-15-11-5-4-9(14)7-12(11)16-17/h1-7H,14H2

InChI Key

AXYGPYJMCQCQRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)N2N=C3C=CC(=CC3=N2)N

Origin of Product

United States

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